1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Description
This compound is a chiral dihydropyridine derivative featuring a tert-butyl ester at the 1-O position, a methyl ester at the 2-O position, and a trifluoroacetyl group at the 5-position. The (2R) stereochemistry and the partially saturated pyridine ring contribute to its unique conformational and electronic properties. Such derivatives are often intermediates in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or cardiovascular systems .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO5/c1-13(2,3)23-12(21)18-7-8(10(19)14(15,16)17)5-6-9(18)11(20)22-4/h7,9H,5-6H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCPCLGZQBCKMH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(CC[C@@H]1C(=O)OC)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate typically involves multi-step organic synthesis. The synthesis begins with the preparation of the pyridine ring, followed by sequential functional group transformations to introduce the tert-butyl, methyl, and trifluoroacetyl groups. Key steps often include nucleophilic substitution, esterification, and selective reduction. Reaction conditions might include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve batch or continuous flow processes. High-purity reagents and advanced purification techniques such as crystallization or chromatography are utilized to ensure the quality of the final product. Automation in reaction monitoring and control enhances efficiency and yield in large-scale productions.
Chemical Reactions Analysis
Types of Reactions: 1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate can undergo a variety of chemical reactions:
Oxidation: Oxidation reactions can modify the functional groups on the pyridine ring, potentially converting alcohols to carbonyl compounds.
Reduction: Selective reductions can further hydrogenate the pyridine ring or reduce ketones to secondary alcohols.
Substitution: Nucleophilic substitution can replace functional groups like the trifluoroacetyl group with other nucleophiles under suitable conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to optimize each step.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used but often include modified pyridine derivatives with altered functional groups.
Scientific Research Applications
1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is valuable in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Industry: Utilized in the development of advanced materials and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets:
Molecular Targets: It may bind to enzymes or receptors, influencing their activity and modulating biological pathways.
Pathways Involved: The exact pathways are often elucidated through biochemical assays and molecular docking studies, revealing how the compound affects cellular processes.
Comparison with Similar Compounds
Bromo-Substituted Analog
Compound : 1-O-Tert-butyl 2-O-methyl (2R)-5-bromo-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
- Key Differences :
- The bromine atom at position 5 replaces the trifluoroacetyl group.
- Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the trifluoroacetyl group may participate in condensation or acylation reactions.
- Molecular Formula: C₁₂H₁₈BrNO₄ (MW: 344.18 g/mol) .
Unsubstituted Dihydropyridine
Compound : O1-Tert-butyl O2-methyl (2R)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate (CAS 2219353-69-0)
- Key Differences :
Variation in Ester Groups
Chloromethyl Ester Derivative
Compound : 1-Tert-butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate
- Key Differences: Pyrrolidine ring (5-membered) vs. dihydropyridine (6-membered), altering ring strain and conformational flexibility.
- Molecular Formula: C₁₂H₁₈ClF₂NO₅ (MW: 329.73 g/mol) .
Ring System Modifications
Piperidine and Azepane Derivatives
Compound : 1-Tert-butyl 4-ethyl 6-methyl-5-oxoazepane-1,4-dicarboxylate
- Key Differences :
Compound : 1-Tert-butyl 2-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate
- Key Differences: Fully saturated piperidine ring vs. partially unsaturated dihydropyridine. The oxo group at position 5 may facilitate keto-enol tautomerism, unlike the electron-deficient trifluoroacetyl group .
Structural and Functional Implications
Table 1: Comparative Analysis of Key Compounds
Biological Activity
1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
The compound has the following chemical characteristics:
- Chemical Formula : C13H16F3N O5
- Molecular Weight : 305.27 g/mol
- IUPAC Name : 1-O-tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of pyridine derivatives followed by acylation and esterification processes. The synthetic pathway often utilizes reagents such as trifluoroacetic anhydride and tert-butyl esters under controlled conditions to yield the desired product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains in vitro.
- Anticancer Properties : Preliminary assays indicate potential cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Table 1: Antimicrobial Efficacy
Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 15 50 Escherichia coli 12 100
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Anticancer Activity :
- In vitro tests on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner.
- Table 2: Cytotoxicity on Cancer Cell Lines
Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20
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Mechanistic Studies :
- Further mechanistic studies indicated that the compound may inhibit specific pathways involved in cell proliferation and survival, including the PI3K/Akt pathway.
Q & A
Q. What are the key synthetic challenges in preparing enantiomerically pure (2R)-configured 1-O-Tert-butyl 2-O-methyl derivatives, and how are they addressed?
The synthesis of enantiomerically pure (2R)-configured derivatives requires precise control over stereochemistry during key steps, such as the introduction of the trifluoroacetyl group. Chiral auxiliaries or asymmetric catalysis (e.g., using chiral Lewis acids) are often employed to ensure stereochemical fidelity . For example, the tert-butyl and methyl ester groups are typically introduced early in the synthesis via carbamate protection to prevent racemization during subsequent reactions . Resolution techniques like chiral HPLC or enzymatic resolution may also be used to separate enantiomers .
Q. How does the trifluoroacetyl group influence the compound’s stability and reactivity in nucleophilic substitution reactions?
The trifluoroacetyl group is electron-withdrawing, which increases the electrophilicity of adjacent carbonyl groups, making them more susceptible to nucleophilic attack (e.g., by amines or alcohols). However, this group also introduces steric hindrance and potential instability under basic conditions. Stabilization strategies include using anhydrous solvents (e.g., THF or DCM) and low temperatures (−20°C to 0°C) during reactions to minimize hydrolysis .
Q. What spectroscopic methods are most effective for characterizing the stereochemistry and functional groups of this compound?
- NMR : 1H/13C NMR can confirm the (2R) configuration via coupling constants (e.g., vicinal coupling in the dihydro-2H-pyridine ring) and NOE experiments .
- IR : The trifluoroacetyl carbonyl stretch appears at ~1780–1800 cm−1, distinct from ester carbonyls (~1720 cm−1) .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula, while fragmentation patterns confirm the tert-butyl and methyl ester groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of trifluoroacetyl group reactions in complex multi-step syntheses?
Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in reactions involving the trifluoroacetyl group. For instance, Fukui indices identify electrophilic sites, while Gibbs free energy comparisons between intermediates guide solvent and catalyst selection. Studies on similar trifluoromethylated pyrrolidines show that meta-GGA functionals (e.g., B3LYP-D3) reliably predict reaction pathways .
Q. What experimental evidence resolves contradictions in reported catalytic efficiencies for hydrogenation of the dihydro-2H-pyridine ring?
Discrepancies in catalytic hydrogenation yields (e.g., 60–95% in literature) arise from varying catalyst loadings (Pd/C vs. Rh/Al2O3) and solvent polarities. Controlled studies show that non-polar solvents (hexane) favor higher enantioselectivity (up to 92% ee) but lower conversion, while polar aprotic solvents (DMF) improve conversion at the expense of selectivity. Kinetic profiling under inert atmospheres (Ar) further minimizes side reactions .
Q. How does the tert-butyl group impact the compound’s pharmacokinetic properties in in vitro bioactivity assays?
The tert-butyl group enhances metabolic stability by sterically shielding the ester linkage from esterase-mediated hydrolysis. In cell-based assays (e.g., CYP450 inhibition), analogs without the tert-butyl group show 3–5× faster clearance. However, this group also increases logP values (~2.5), potentially reducing aqueous solubility, which is mitigated via co-solvents (e.g., 10% DMSO) in biological studies .
Methodological Considerations
Q. What protocols optimize the removal of tert-butyl protecting groups without degrading the trifluoroacetyl moiety?
- Acidic Conditions : TFA/DCM (1:4 v/v) at 0°C for 2–4 hours selectively cleaves tert-butyl esters while preserving the trifluoroacetyl group .
- Monitoring : Reaction progress is tracked via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 3:1) .
Q. How are competing reaction pathways (e.g., acyl migration vs. oxidation) controlled during functionalization of the dihydro-2H-pyridine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
